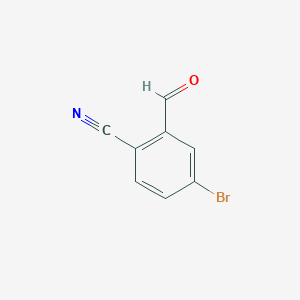![molecular formula C7H7N3 B1289153 5-amino-1H-pyrrolo[3,2-b]pyridine CAS No. 207849-66-9](/img/structure/B1289153.png)
5-amino-1H-pyrrolo[3,2-b]pyridine
Vue d'ensemble
Description
1H-pyrrolo[3,2-b]pyridin-5-amine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-pyrrolo[3,2-b]pyridin-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-pyrrolo[3,2-b]pyridin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-pyrrolo[3,2-b]pyridin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique
“5-amino-1H-pyrrolo[3,2-b]pyridine” est un composé qui a été étudié pour son potentiel dans les applications pharmaceutiques. Sa structure est une charpente essentielle dans de nombreuses molécules pharmacologiquement actives, en particulier celles impliquées dans l'inhibition des kinases, ce qui est crucial pour la thérapie anticancéreuse .
Science des matériaux
En science des matériaux, ce composé peut être utilisé comme élément constitutif pour créer de nouveaux matériaux organiques. Sa structure unique permet le développement de matériaux présentant des propriétés électroniques et optiques spécifiques, ce qui pourrait être bénéfique pour la création de nouveaux types de capteurs ou de semi-conducteurs .
Activité biologique
L'activité biologique des dérivés de pyrrolopyridine a été largement étudiée. Ils ont montré un potentiel dans la réduction des niveaux de glucose sanguin, ce qui pourrait être bénéfique dans le traitement du diabète et des troubles métaboliques associés .
Synthèse chimique
“this compound” sert d'intermédiaire important dans la synthèse chimique. Il peut être utilisé pour synthétiser une large gamme de molécules complexes, notamment des produits naturels et des agents thérapeutiques potentiels .
Chimie analytique
Ce composé peut également être utilisé comme étalon ou réactif en chimie analytique pour identifier ou quantifier d'autres substances. Sa structure et ses propriétés bien définies le rendent adapté à une utilisation dans diverses techniques spectroscopiques et chromatographiques .
Chimie agricole
En chimie agricole, les dérivés de pyrrolopyridine pourraient être utilisés pour développer de nouveaux pesticides ou herbicides. Leur capacité à interagir avec les systèmes biologiques pourrait conduire à la création de composés plus sélectifs et respectueux de l'environnement .
Recherche en neurosciences
La recherche sur les effets des dérivés de pyrrolopyridine sur le système nerveux pourrait conduire au développement de nouveaux traitements pour les troubles neurologiques. Ces composés peuvent affecter les systèmes de neurotransmetteurs, qui sont souvent ciblés dans le traitement de maladies comme Alzheimer et Parkinson .
Science de l'environnement
Enfin, en science de l'environnement, ces composés peuvent être étudiés pour leurs produits de dégradation et leur devenir environnemental. Comprendre comment ils se décomposent dans l'environnement peut aider à évaluer leur impact à long terme et à guider la conception de produits chimiques plus durables .
Mécanisme D'action
Target of Action
The primary target of 1H-pyrrolo[3,2-b]pyridin-5-amine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
1H-pyrrolo[3,2-b]pyridin-5-amine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathway .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, 1H-pyrrolo[3,2-b]pyridin-5-amine can disrupt these pathways and their downstream effects .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro studies have shown that 1H-pyrrolo[3,2-b]pyridin-5-amine can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells . These molecular and cellular effects are likely a result of the compound’s inhibition of FGFRs and the subsequent disruption of the associated signaling pathways .
Action Environment
It is known that each cell line responds quite differently to treatments with chemical agents that induce cell death , suggesting that the cellular environment could influence the compound’s action
Analyse Biochimique
Biochemical Properties
1H-pyrrolo[3,2-b]pyridin-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between 1H-pyrrolo[3,2-b]pyridin-5-amine and kinases can lead to the modulation of kinase activity, thereby affecting downstream signaling events . Additionally, this compound may form hydrogen bonds and van der Waals interactions with active site residues of target proteins, further influencing their biochemical properties .
Cellular Effects
1H-pyrrolo[3,2-b]pyridin-5-amine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1H-pyrrolo[3,2-b]pyridin-5-amine has been reported to inhibit cell proliferation and induce apoptosis, which is a programmed cell death process . This compound can also affect cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, 1H-pyrrolo[3,2-b]pyridin-5-amine may alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1H-pyrrolo[3,2-b]pyridin-5-amine involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, 1H-pyrrolo[3,2-b]pyridin-5-amine has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing the phosphorylation of downstream targets . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrrolo[3,2-b]pyridin-5-amine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1H-pyrrolo[3,2-b]pyridin-5-amine is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[3,2-b]pyridin-5-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 1H-pyrrolo[3,2-b]pyridin-5-amine may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
1H-pyrrolo[3,2-b]pyridin-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation processes, including oxidation and conjugation reactions, mediated by cytochrome P450 enzymes . These metabolic pathways can lead to the formation of metabolites that may have distinct biological activities compared to the parent compound . Additionally, 1H-pyrrolo[3,2-b]pyridin-5-amine can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 1H-pyrrolo[3,2-b]pyridin-5-amine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cells, 1H-pyrrolo[3,2-b]pyridin-5-amine may localize to specific cellular compartments, influencing its accumulation and activity . The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
1H-pyrrolo[3,2-b]pyridin-5-amine exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1H-pyrrolo[3,2-b]pyridin-5-amine may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, its localization to other organelles, such as mitochondria or endoplasmic reticulum, can affect cellular metabolism and signaling pathways .
Propriétés
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEYQOAKBMZXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943000 | |
| Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207849-66-9 | |
| Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207849-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)










![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)
